molecular formula C24H25FN4O B11276606 N-(4-fluorobenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

N-(4-fluorobenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11276606
M. Wt: 404.5 g/mol
InChI Key: QPBCFSPSXLVVQC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a pyridazinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridazine derivative.

    Attachment of the Fluorophenyl and Methylphenyl Groups: These groups can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C24H25FN4O

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C24H25FN4O/c1-17-5-2-3-7-21(17)22-12-13-23(28-27-22)29-14-4-6-19(16-29)24(30)26-15-18-8-10-20(25)11-9-18/h2-3,5,7-13,19H,4,6,14-16H2,1H3,(H,26,30)

InChI Key

QPBCFSPSXLVVQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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